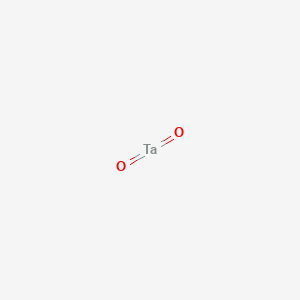
dioxotantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dioxotantalum, with the chemical formula TaO₂, is a compound composed of tantalum and oxygen. It is known for its high melting point, chemical stability, and excellent dielectric properties. This compound is primarily used in the electronics industry, particularly in the production of capacitors and other electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dioxotantalum can be synthesized through various methods, including:
Thermal Decomposition: Tantalum pentachloride (TaCl₅) can be thermally decomposed in the presence of oxygen to form tantalum dioxide.
Hydrolysis: Tantalum alkoxides can be hydrolyzed to produce tantalum dioxide.
Sol-Gel Process: Tantalum alkoxides are used as precursors in the sol-gel process to produce tantalum dioxide.
Industrial Production Methods
In industrial settings, tantalum dioxide is often produced through the reduction of tantalum pentoxide (Ta₂O₅) using hydrogen or carbon at high temperatures. This process yields high-purity tantalum dioxide suitable for electronic applications.
Análisis De Reacciones Químicas
Types of Reactions
dioxotantalum undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form tantalum pentoxide (Ta₂O₅).
Reduction: this compound can be reduced to metallic tantalum using reducing agents such as hydrogen or carbon.
Substitution: this compound can react with halogens to form tantalum halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Substitution: Halogens such as chlorine or fluorine.
Major Products Formed
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., tantalum pentachloride).
Aplicaciones Científicas De Investigación
dioxotantalum has a wide range of scientific research applications, including:
Electronics: Used in the production of capacitors, resistors, and other electronic components due to its excellent dielectric properties.
Optics: Employed in the fabrication of optical coatings and lenses due to its high refractive index and transparency in the visible and ultraviolet regions.
Catalysis: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biomedical: Investigated for use in medical implants and devices due to its biocompatibility and chemical stability.
Energy Storage: Explored for use in lithium-ion batteries and other energy storage devices due to its high dielectric constant and stability.
Mecanismo De Acción
The mechanism by which tantalum dioxide exerts its effects is primarily related to its dielectric properties and chemical stability. In electronic applications, tantalum dioxide acts as an insulating layer, preventing the flow of electric current while allowing the storage of electric charge. In catalytic applications, tantalum dioxide provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Comparación Con Compuestos Similares
dioxotantalum can be compared with other similar compounds, such as niobium dioxide (NbO₂) and titanium dioxide (TiO₂). While all three compounds have high dielectric constants and chemical stability, tantalum dioxide is unique in its combination of high melting point, excellent dielectric properties, and biocompatibility.
Similar Compounds
Niobium dioxide (NbO₂): Similar in structure and properties but with a lower melting point and dielectric constant.
Titanium dioxide (TiO₂): Widely used in pigments and photocatalysis, with a lower melting point and different optical properties.
This compound stands out due to its superior dielectric properties and stability, making it a preferred choice in high-performance electronic and optical applications.
Propiedades
Número CAS |
12036-14-5 |
|---|---|
Fórmula molecular |
O2Ta |
Peso molecular |
212.947 g/mol |
Nombre IUPAC |
dioxotantalum |
InChI |
InChI=1S/2O.Ta |
Clave InChI |
NQKXFODBPINZFK-UHFFFAOYSA-N |
SMILES |
O=[Ta]=O |
SMILES canónico |
O=[Ta]=O |
| 12036-14-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B80364.png)
![Bis[4-(4-aminophenoxy)phenyl]sulfone](/img/structure/B80366.png)



![2-methyl-3,3'-spirobi[benzo[f]chromene]](/img/structure/B80375.png)
![acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B80376.png)







